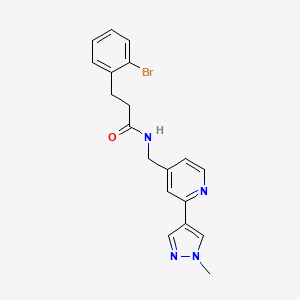

3-(2-bromophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide

描述

This compound features a 2-bromophenyl group linked via a propanamide chain to a pyridine ring substituted with a 1-methyl-1H-pyrazol-4-yl moiety. The bromine atom introduces steric bulk and electronic effects, while the pyrazole-pyridine system may enhance binding interactions in biological targets.

属性

IUPAC Name |

3-(2-bromophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN4O/c1-24-13-16(12-23-24)18-10-14(8-9-21-18)11-22-19(25)7-6-15-4-2-3-5-17(15)20/h2-5,8-10,12-13H,6-7,11H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJRIVARSLIIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of Pyrazolyl-Pyridinyl Moiety: This involves the coupling of a pyrazole derivative with a pyridine derivative.

Amidation: The final step involves the formation of the amide bond between the bromophenyl group and the pyrazolyl-pyridinyl moiety.

Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce large quantities of the compound with consistent quality.

化学反应分析

Types of Reactions

3-(2-bromophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of the compound is , indicating a complex structure that includes bromophenyl and pyrazole moieties. Its unique structure allows for various interactions with biological targets, making it a candidate for multiple applications.

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to 3-(2-bromophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide exhibit significant anticancer properties. For instance, derivatives containing pyrazole rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain pyrazole derivatives effectively target cancer cell lines, demonstrating the potential of this compound in cancer therapy .

2. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal pathogens. The presence of the bromine atom enhances the compound's ability to penetrate microbial membranes, facilitating its action against infections .

3. Enzyme Inhibition

Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cellular growth. This inhibition can be critical for developing therapeutic agents targeting diseases linked to enzyme dysregulation .

Material Science Applications

1. Coordination Chemistry

The brominated phenyl group in the compound allows it to act as a ligand in coordination chemistry. Its ability to form metal-organic frameworks (MOFs) is noteworthy, as these frameworks can be utilized in catalysis and gas storage applications. The structural variability provided by the pyrazole moiety enhances the coordination properties, making it suitable for synthesizing novel materials .

2. Supramolecular Chemistry

The hydrogen bonding capabilities of the compound facilitate the formation of supramolecular structures. These structures can be engineered for specific functions, such as drug delivery systems or sensors, where controlled release and interaction are crucial .

Case Studies

作用机制

The mechanism of action of 3-(2-bromophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, whether in biological systems or industrial processes.

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between the target compound and related molecules from the evidence:

Structural and Functional Insights

- Bromophenyl vs. Other Aromatic Groups : The target’s 2-bromophenyl group provides distinct electronic and steric properties compared to phenyl (3n), trifluoromethylphenyl (25), or dichlorophenyl (4). Bromine’s polarizability may enhance hydrophobic interactions, while trifluoromethyl (25) or fluorine (4) substituents improve metabolic stability .

- Pyrazole-Pyridine Linkage : Unlike the quinazoline core in 25 or chromene in , the target’s pyridine-pyrazole system offers a compact, planar structure suitable for π-π stacking in enzyme active sites.

- Propanamide Chain : The propanamide linker is shared with 3n and 4 but differs from benzamide (25) or sulfonamide (), impacting solubility and hydrogen-bonding capacity.

Physicochemical Properties

- Melting Points : The target’s melting point is unreported, but analogs range from 117°C (4) to 178°C (), correlating with crystallinity influenced by aromatic stacking and polar groups.

Research Implications

- Drug Design : The bromophenyl group in the target compound may offer advantages in target binding over electron-withdrawing groups (e.g., CF3 in 25) or halogens (Cl in 4).

- SAR Trends : Pyrazole-pyridine systems (target, 25, ) demonstrate versatility in medicinal chemistry, but substituent choice critically affects solubility and synthetic feasibility.

生物活性

The compound 3-(2-bromophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure features a bromophenyl group, a pyrazole moiety, and a pyridine derivative, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyridine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the inhibition of key survival proteins such as Bcl-2 .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. A study reported that related bromophenyl-pyrazole derivatives displayed potent antifungal activity against several strains, suggesting that the presence of bromine enhances the interaction with microbial targets .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and proliferation.

- Interference with Cell Signaling Pathways : It could disrupt key signaling pathways that cancer cells rely on for survival.

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Study 1: Cytotoxic Effects on Cancer Cells

In a controlled experiment, the compound was tested against various cancer cell lines. Results indicated an IC50 value lower than standard chemotherapeutics, demonstrating its potential as an effective anticancer agent .

Study 2: Antifungal Activity

Another study evaluated the antifungal properties of related compounds. The results showed significant inhibition against Candida species, with minimal inhibitory concentrations (MICs) comparable to established antifungals .

常见问题

Q. Methodological Approach :

- Use Design of Experiments (DoE) to systematically vary parameters (e.g., factorial designs) and identify optimal conditions .

- Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict favorable pathways and reduce trial-and-error experimentation .

Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Basic Research Question

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm regiochemistry and functional group integrity (e.g., pyrazole and pyridine protons at δ 7.5–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect byproducts .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. Advanced Validation :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic systems .

- X-ray Crystallography : Confirm stereochemistry if single crystals are obtainable .

How can researchers determine the solubility and stability of this compound under varying experimental conditions?

Basic Research Question

- Solubility Screening : Test in solvents (DMSO, ethanol, aqueous buffers) using gravimetric or spectrophotometric methods.

- Stability Studies : Monitor degradation via HPLC under stress conditions (pH 2–12, 40–60°C) .

Q. Methodological Tools :

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions.

- Accelerated Stability Testing : Apply Arrhenius kinetics to predict shelf-life .

How can computational modeling be applied to predict the reactivity and regioselectivity of this compound in novel reactions?

Advanced Research Question

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in cross-coupling reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .

Q. Case Study :

- Reaction Path Search : ICReDD’s approach combines computational predictions with experimental validation to identify low-energy pathways for bromophenyl derivatives .

What strategies are effective in establishing structure-activity relationships (SAR) for this compound's biological targets?

Advanced Research Question

- Functional Group Modifications : Synthesize analogs (e.g., replace bromophenyl with chlorophenyl) and assay activity .

- Biological Assays : Test antiproliferative activity (e.g., MTT assay) against cancer cell lines to correlate substituents with efficacy .

Q. Data Analysis :

- Pharmacophore Modeling : Identify critical moieties (e.g., pyrazole-pyridine core) using software like Schrödinger’s Phase .

How should researchers design experiments to investigate conflicting data in reaction outcomes or biological activity?

Advanced Research Question

- Controlled Replication : Standardize protocols (e.g., solvent purity, catalyst batch) to isolate variables .

- Statistical Analysis : Apply ANOVA to assess significance of parameter variations .

Q. Example :

- Discrepancies in catalytic efficiency may arise from trace metal impurities; use ICP-MS to quantify metal content in catalysts .

What mechanistic insights can be derived from studying the compound's behavior under different catalytic conditions?

Advanced Research Question

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps .

- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during reactions .

Q. Case Study :

- Pd-catalyzed coupling reactions may proceed via oxidative addition or π-complexation; mechanistic studies guide catalyst selection .

How can researchers address discrepancies between computational predictions and experimental results in reaction optimization?

Advanced Research Question

- Model Refinement : Calibrate computational parameters (e.g., solvation models) using experimental data .

- Feedback Loops : Integrate failed experimental outcomes into revised simulations (ICReDD’s closed-loop strategy) .

What methodologies are recommended for analyzing and mitigating side reactions or byproducts during synthesis?

Advanced Research Question

- Byproduct Identification : Use LC-MS or GC-MS to characterize impurities .

- Process Optimization : Adjust stoichiometry (e.g., excess amine nucleophile) to suppress competing pathways .

Q. Example :

- Bromophenyl hydrolysis can occur under basic conditions; use anhydrous solvents and inert atmospheres .

How can advanced statistical methods improve the reproducibility of this compound's synthesis across different laboratories?

Advanced Research Question

- Interlaboratory Studies : Use DoE to standardize protocols and identify critical variables (e.g., stirring rate, cooling time) .

- Machine Learning : Train models on historical synthesis data to predict optimal conditions for new labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。